Alytesin

Description

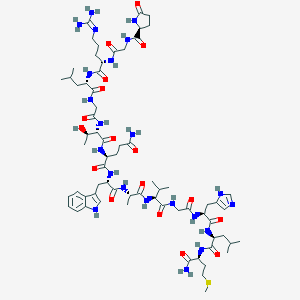

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGITPLKHZHOL-TXYKKBLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H106N22O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185027 | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31078-12-3 | |

| Record name | Alytesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Characterization and Biosynthesis of Alytesin

Primary Structure and Amino Acid Sequence Analysis

Alytesin is a tetradecapeptide, meaning it is composed of fourteen amino acid residues. Its primary structure is defined by the sequence pyroglutamyl-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 . This can be abbreviated as pE-GRLGTQWAVGHLM-NH2 . A notable feature of its structure is the presence of a pyroglutamyl residue at its N-terminus and a C-terminal amide modification .

This compound shares significant structural similarities with other bombesin-like peptides. For instance, it differs from bombesin (B8815690) in only two of its fourteen amino acid residues, specifically a Gln → Gly substitution and an Asn → Thr substitution . Both this compound and bombesin exhibit a marked carboxy-terminal sequence homology with ranatensin (B1678805), another amphibian peptide . The molecular weight of this compound is approximately 1535.78, and its molecular formula is C68H106N22O17S .

The primary structure of this compound is detailed below:

| Feature | Description |

| Sequence | pE-GRLGTQWAVGHLM-NH2 |

| Full Sequence | pyroglutamyl-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |

| Length | 14 amino acids |

| N-terminus | Pyroglutamyl (pE or Glp) |

| C-terminus | Methionine amide (Met-NH2) |

| Molecular Weight | 1535.78 |

| Molecular Formula | C68H106N22O17S |

Biosynthetic Precursor and Genetic Information

This compound is synthesized as part of a larger precursor protein within the amphibian, which undergoes subsequent processing to yield the mature, active peptide.

The cDNA encoding the biosynthetic precursor of this compound has been successfully cloned from the granular gland transcriptome of the midwife toad, Alytes maurus . Analysis of the open-reading frame of this precursor has revealed a high degree of sequence identity with other bombesin-related peptides from various frog species .

Comparative analysis of the this compound precursor's open-reading frame with those encoding BLPs from other anuran species demonstrates significant amino acid sequence similarities. For instance, it shares 71% amino acid identity with prepro-bombesin from Bombina orientalis, 64% with Bombina variegata, and 53% with Lithobates catesbeianus . Furthermore, precursors for neuromedin-B (from Silurana tropicalis and Xenopus laevis) and ranatensin (from Lithobates pipiens) exhibit 49–51% identity to prepro-alytesin from A. maurus . The structural resemblance between this compound genes and those of Bombina species provides molecular evidence supporting a close evolutionary relationship and the convergent evolution of the antimicrobial peptide (AMP) system within anurans .

The nucleotide and translated open-reading amino acid sequences of the cloned cDNAs encoding the biosynthetic precursors of this compound have been documented, with mature peptides, putative signal sequences, and stop codons clearly identified within these sequences .

Table: Sequence Identity of this compound Precursor with Other Bombesin-like Peptides

| Bombesin-like Peptide Source | Organism | Amino Acid Identity with this compound Precursor (%) |

| Prepro-bombesin | Bombina orientalis | 71 |

| Prepro-bombesin | Bombina variegata | 64 |

| Prepro-bombesin | Lithobates catesbeianus | 53 |

| Neuromedin-B | Silurana tropicalis | 49–51 |

| Neuromedin-B | Xenopus laevis | 49–51 |

| Ranatensin | Lithobates pipiens | 49–51 |

This compound is notably found in the skin secretions of anuran amphibians, specifically co-secreted from the venom of the Midwife toad, Alytes maurus . The production and secretion of such peptides occur within specialized granular glands located in the dermal layer of amphibian skin .

These granular glands are enveloped by myoepithelial cells that possess adrenoreceptors . The secretion process is regulated; stress stimuli lead to the release of epinephrine (B1671497) and/or norepinephrine, which in turn trigger the contraction of these myoepithelial cells, resulting in the expulsion of the gland's contents onto the skin surface . This mechanism highlights the role of these peptides, including this compound, as defensive agents against predators .

Gene expression studies involving related peptides, such as bombesin in Bombina orientalis, indicate that while gastrin-releasing peptides (GRP) are expressed in the brain and stomach, bombesin is expressed in the skin . This suggests that the skin serves as a specialized site for the production of neuroactive peptides in anurans, potentially evolving from gene duplication events prior to the broader diversification of the group . The full complement of defensive peptides characteristic of adult amphibians typically emerges following metamorphosis, coinciding with the migration of skin glands from the epidermis to the dermis during the terrestrial juvenile phase . The complete discharge of gland products, including this compound, may also be contingent on the full development of neuromuscular secretory apparatus and gland ducts after metamorphosis .

cDNA Cloning and Sequence Identity with Prepro-Bombesin and Other BLPs

Post-Translational Modifications and Their Functional Implications

This compound undergoes specific post-translational modifications (PTMs) that are critical for its mature form and biological activity. The most prominent PTMs observed in this compound are the pyroglutamyl modification at its N-terminus and amidation at its C-terminus . The C-terminal amidation, specifically to a methionine amide (Met-NH2), is a common modification for many bioactive peptides and is facilitated by a C-terminal glycyl residue in the precursor acting as an amide donor .

Post-translational modifications are essential regulatory mechanisms that significantly expand the functional diversity of the proteome by altering a protein's properties, including its activity, structure, localization, and interactions with other cellular molecules . These modifications can involve the covalent addition of various functional groups or proteolytic cleavage . In the context of this compound, proteolytic cleavage of the larger biosynthetic precursor is necessary to release the mature peptide. This processing is vital for activating or inactivating proteins, controlling cellular processes, and modulating signaling pathways . The presence of these specific modifications on this compound is crucial for its pharmacological properties, which are similar to bombesin . The mature peptide sequences, including these modifications, are confirmed to be present in the skin secretion through techniques like liquid chromatography-mass spectrometry (LC/MS) .

Receptor Pharmacology and Signal Transduction Mechanisms of Alytesin

Interaction with Bombesin (B8815690) Receptor Subtypes (BB1, BB2, BB3, BB4)

The bombesin receptor family in mammals comprises three main subtypes: bombesin receptor subtype 1 (BB1), also known as the neuromedin B receptor (NMBR); bombesin receptor subtype 2 (BB2), also known as the gastrin-releasing peptide receptor (GRPR); and bombesin receptor subtype 3 (BB3), an orphan receptor . Additionally, an amphibian-specific bombesin receptor subtype 4 (BB4) has been identified . Alytesin, like other BLPs, exerts its effects by binding to and activating these receptors .

Binding Affinities and Selectivity for Mammalian and Amphibian Receptors

This compound exhibits significant binding affinity for the human Gastrin-Releasing Peptide Receptor (hGRPR/BB2). Research indicates that this compound, alongside bombesin (Bn) and neuromedin C (NMC), demonstrates a high affinity for hGRPR, with inhibitory concentration 50% (IC50) values ranging from 0.12 to 0.5 nM .

Bombesin, a structurally analogous peptide to this compound (differing by only two amino acid residues), also shows high affinity for both BB1 and BB2 receptors. Specifically, bombesin has a dissociation constant (Ki) of 4 nM for the BB1 receptor and a higher affinity of 0.07 nM for the BB2 receptor . While direct detailed binding data for this compound across all mammalian BB subtypes are less extensively documented in the provided literature compared to bombesin, its structural similarity and classification within the bombesin family suggest a comparable binding profile, particularly for BB2 .

The BB3 receptor, in contrast to BB1 and BB2, generally displays low affinity for all naturally occurring bombesin-like peptides, including this compound . In amphibians, the BB4 receptor has been characterized as having a higher binding affinity for bombesin than for mammalian ligands like GRP or NMB . The C-terminal amination is a critical structural feature for high-affinity receptor binding among amphibian bombesin-related peptides .

The following table summarizes the comparative binding affinities of this compound and other key bombesin-like peptides for mammalian bombesin receptor subtypes:

| Peptide | Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |

| This compound | hGRPR (BB2) | 0.12-0.5 nM (IC50) | |

| Bombesin | BB1 | 4 nM (Ki) | |

| Bombesin | BB2 | 0.07 nM (Ki) | |

| Neuromedin B (NMB) | BB1 | 0.052 nM (Ki) | |

| Neuromedin B (NMB) | BB2 | ~52 nM (Ki) | |

| GRP | BB1 | ~190 nM (Ki) | |

| GRP | BB2 | 0.19 nM (Ki) |

Comparative Receptor Binding Profiles with Other BLPs

This compound belongs to the bombesin family of amphibian bombesin-like peptides, which also includes bombesin itself . Other amphibian BLP families include the ranatensins (e.g., ranatensin (B1678805), litorin) and the phyllolitorins . Mammalian counterparts to these amphibian peptides are Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB) . GRP is recognized as the endogenous ligand for the BB2 receptor, while NMB is the endogenous ligand for the BB1 receptor .

Structurally, this compound and bombesin are highly similar, differing by only two amino acid residues (Gln → Gly and Asn → Thr) and sharing significant carboxy-terminal sequence homology with ranatensin . This close structural resemblance contributes to their overlapping pharmacological actions and receptor binding profiles. For instance, litorin (B1674895), another amphibian BLP from the ranatensin family, has been shown to exhibit stronger affinities for both BB1 and BB2 receptors compared to bombesin . The biological activity and receptor affinity of bombesin-related peptides are largely attributed to their carboxy-terminal portion .

Intracellular Signaling Pathways Activated by this compound

The binding of this compound to bombesin receptors initiates a series of intracellular signaling events, characteristic of G protein-coupled receptor activation . These pathways propagate and amplify the initial signal, leading to diverse cellular responses .

G-Protein Coupled Receptor (GPCR) Mechanisms

Bombesin receptors (BB1, BB2, BB3) are classic G protein-coupled receptors . Upon this compound binding, these receptors undergo a conformational change that facilitates the activation of heterotrimeric G proteins located on the inner surface of the cell membrane . This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein . The GTP-bound Gα subunit then dissociates from the Gβγ dimer and interacts with and activates downstream effector proteins, thereby transmitting the signal further into the cell . Many GPCRs, particularly those coupled to the Gαq subunit, are known to activate the phospholipase C pathway .

Phospholipase C (PLC) Pathway Activation

A well-established intracellular signaling pathway activated by bombesin-like peptides, including this compound, is the phospholipase C (PLC) pathway . Upon activation, PLC enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a minor membrane phospholipid, into two crucial second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) . IP3 then mediates the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC), leading to a range of downstream cellular effects . The hydrolysis of PIP2 can be activated downstream of both GPCRs and protein-tyrosine kinases .

Protein Tyrosine Kinase (PTK) Pathway Activation

Beyond the classical GPCR-G protein-PLC axis, bombesin, and by extension this compound, has been associated with the activation of protein tyrosine kinases (PTK) . While GPCRs typically signal through G proteins, crosstalk with tyrosine kinase pathways is a known phenomenon in cell signaling. Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that, upon ligand binding, dimerize and undergo autophosphorylation on tyrosine residues . These phosphorylated tyrosines serve as docking sites for various intracellular signaling proteins, including adaptor proteins, which can then initiate further signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, certain PLC isozymes, specifically PLC-γ, can be phosphorylated and activated by the intrinsic PTK activity of growth factor receptors or by non-receptor PTKs . The Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is an example where its activation leads to the MAPK pathway and involves downstream targets like PLCgamma . The association of bombesin receptors with tyrosine kinase activity suggests a complex interplay between these signaling mechanisms in mediating this compound's cellular effects .

Biological Activities and Physiological Effects of Alytesin

Gastrointestinal System Effects

Alytesin exerts notable effects on the gastrointestinal system, consistent with the broader class of bombesin-like peptides which are known to stimulate or suppress gastrointestinal secretion and directly affect extravascular smooth muscles . Its actions include modulating smooth muscle activity and influencing gastric secretion.

Smooth Muscle Contraction (e.g., Guinea Pig Colon, Rat Ileum, Uterus)

This compound has been shown to stimulate contractions in various smooth muscle preparations. It induces intestinal contraction in vivo in the dog . Furthermore, an intense stimulatory effect of this compound has been observed on the isolated guinea pig colon . Studies also indicate that this compound causes contraction of the rat uterus in vivo .

Influence on Gastric Secretion

The influence of this compound on gastric secretion presents varied findings in the literature. Some research indicates that this compound reduces gastric acid secretion . Conversely, other studies report that this compound stimulates gastric acid secretion in vivo in the dog . This apparent discrepancy may reflect the complex regulatory mechanisms involved, as bombesin-like peptides can both inhibit gastric acid secretion, particularly when administered centrally, and stimulate it peripherally, potentially through gastrin release. For example, bombesin (B8815690), a closely related peptide, has been shown to completely suppress gastric acid secretion when injected intracisternally in rats, a central nervous system-mediated effect. However, peripheral administration of bombesin can increase gastric secretion, likely by directly acting on G cells to promote gastrin release.

Central Nervous System (CNS) Actions

This compound, like other bombesin-like peptides, exhibits significant actions within the central nervous system (CNS), which encompasses the brain and spinal cord and regulates various bodily functions including thermoregulation, satiety, and dipsogenia .

Anorexigenic Activity

This compound demonstrates anorexigenic activity, leading to reduced food intake. Both intracerebroventricular (ICV) and peripheral injections of this compound have been shown to cause short-term anorexigenic effects in neonatal chicks . The anorexigenic effect of this compound, whether administered centrally or peripherally, may be mediated at the hypothalamus, as evidenced by increased c-Fos immunoreactivity in all studied hypothalamic nuclei in chicks. Importantly, central administration of this compound did not induce behaviors unrelated to ingestion, nor did it cause anxiety-related behavior patterns or affect pecking efficacy in these studies, suggesting a specific effect on appetite regulation.

Thermoregulation

This compound plays a role in modulating thermoregulation, particularly following central administration in vivo . In studies evaluating the ability of peptides to lower body temperature in cold-exposed rats after intracisternal injection, this compound was found to possess 100% of bombesin's potency. This indicates a potent effect on central thermoregulatory pathways.

Table: Comparative Thermoregulatory Potency of Peptides (Intracisternal Injection in Cold-Exposed Rats)

| Peptide | Relative Potency (vs. Bombesin) |

| Bombesin | 100% |

| This compound | 100% |

| Litorin (B1674895) | ~0.01% (10^4 times less potent) |

| Neurotensin | ~0.01% (10^4 times less potent) |

| Xenopsin | ~0.01% (10^4 times less potent) |

| Substance P | ~0.01% (10^4 times less potent) |

| Physalaemin | ~0.01% (10^4 times less potent) |

| Eledoisin | ~0.01% (10^4 times less potent) |

Satiety and Dipsogenia

As a bombesin-like peptide, this compound can influence satiety and dipsogenia (thirst) through its actions in the central nervous system . Research in neonatal chicks indicated that intracerebroventricular (ICV) administration of this compound caused reduced short-term water intake when feed was available. However, this effect on water intake was determined to be secondary to the reduction in feed intake, as it was not observed in feed-restricted chicks treated with this compound. This suggests that this compound's primary impact in this context is on satiety (reducing food consumption), with any observed effect on water intake being a consequence of decreased feeding behavior rather than a direct modulation of dipsogenia.

Modulation of Stress Response and Anxiety

Research into this compound's direct role in modulating stress response and anxiety is limited. However, studies on neonatal chicks have indicated that central administration of this compound did not induce anxiety-related behavior patterns . The broader family of bombesin-like peptides, to which this compound belongs, has been implicated in central functions related to the integration of stress and memory . The body's stress response involves a complex interplay of systems, including the hypothalamic-pituitary-adrenal (HPA) axis and the autonomic nervous system, leading to physiological changes such as heightened senses and altered immune system activity . While direct evidence for this compound's specific modulation of stress or anxiety in mammalian systems remains to be fully elucidated, its membership in this peptide family suggests potential, albeit indirect, involvement in these complex physiological processes.

Pain Transmission

The direct involvement of this compound in pain transmission pathways is not extensively documented in isolation. However, its close structural and functional relationship with bombesin and gastrin-releasing peptide (GRP), both members of the bombesin-like peptide family, provides insight into potential roles. GRP, a mammalian homolog of bombesin, is known to be involved in the transmission of pain and itch . Bombesin itself has been shown to elicit robust scratching behaviors, a response often associated with pain or itch, following intracisternal administration in rats . This compound is characterized as an analogous active peptide to bombesin . These connections suggest that this compound may share some capacity to influence nociceptive pathways, although specific research detailing its direct effects on pain perception or transmission is sparse.

Metabolic and Endocrine Regulation

This compound demonstrates notable effects on metabolic and endocrine systems, particularly concerning glucose homeostasis and hormone release.

While direct, detailed research on this compound's specific potency in stimulating insulin (B600854) release or its antidiabetic activity is not widely available, its classification within the bombesin family provides context. Members of the bombesin family of peptides are known to potently stimulate insulin release from pancreatic beta cells, such as HIT-T15 cells . This stimulation involves a biphasic response, characterized by an initial rapid burst of secretion followed by a sustained, slower release . The mechanism involves an increase in intracellular calcium concentration and activation of protein kinase C . Amphibian skin secretions, from which this compound is derived, are a known source of peptides with various pharmacological properties, including antidiabetic activities . Therefore, it is inferred that this compound, as an analogous active peptide to bombesin, may share this insulin-releasing property, contributing to metabolic regulation.

This compound has been observed to influence blood glucose levels directly. Studies have shown that this compound can induce an increase in blood glucose levels in dogs . This hyperglycemic effect aligns with observations for other bombesin-like peptides, such as bombesin, which has been reported to affect the central nervous system to produce hyperglycemia .

Table 1: Effects of this compound on Blood Glucose Levels

| Compound | Species | Effect on Blood Glucose | Reference |

| This compound | Dogs | Increases | |

| Bombesin | Central Nervous System | Produces Hyperglycemia |

Hyperglycemic Effects

Growth Regulatory Effects in Normal and Neoplastic Tissues

This compound, as a bombesin-like peptide, is part of a family known to influence cell growth and differentiation. Bombesin-like peptides have been shown to stimulate cell growth and differentiation in both normal and neoplastic tissues . Gastrin-releasing peptide (GRP), a mammalian homolog of bombesin, functions as a mitogen and pro-angiogenic factor in certain cancers .

Receptors for bombesin and GRP (BB1, BB2, and BB3) are widely distributed in the central nervous system and peripheral tissues, including various cancer cells, while having limited expression in normal human tissue . These receptors, when expressed in tumor cells, can act as autocrine growth factors, thereby enhancing their proliferative capacity . For instance, GRP and its receptor (GRPR) are highly expressed in a variety of human malignancies, including prostate, breast, pancreatic, colorectal, gastric, esophageal cancers, and neuroblastomas . Bombesin-related peptides have also been implicated in stimulating pancreatic growth and the development of putative preneoplastic lesions. While direct studies focusing solely on this compound's specific growth regulatory effects in normal and neoplastic tissues are less detailed than those for bombesin or GRP, its classification within this biologically active peptide family strongly suggests shared or analogous roles in influencing cellular proliferation and tissue development.

Stimulation of Tissue Growth

While the field of tissue engineering and regenerative medicine extensively utilizes various growth factors and biomaterials to promote tissue regeneration and wound healing, specific detailed research findings on this compound's direct role in the stimulation of tissue growth are not widely reported in the available scientific literature. General approaches in tissue engineering involve the use of scaffolds, growth factors such as VEGF, bFGF, and PDGF, and stem cells to encourage cell proliferation, differentiation, and the formation of new tissues. However, direct experimental data or detailed research findings specifically demonstrating this compound's capacity to stimulate tissue growth have not been identified.

Autocrine Growth Effects in Cancers

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Key Amino Acid Residues for Biological Activity

SAR studies on bombesin-like peptides, including alytesin, have highlighted the critical role of specific amino acid residues in mediating their biological effects. This compound and bombesin (B8815690), for instance, are both 14-amino acid peptides that differ by only two residues: glutamine (Gln) in bombesin is replaced by glycine (B1666218) (Gly) in this compound, and asparagine (Asn) in bombesin is replaced by threonine (Thr) in this compound. Despite these minor differences, both peptides exhibit marked carboxy-terminal sequence homology with ranatensin (B1678805), underscoring the importance of this region for their activity.

The carboxy-terminal heptapeptide (B1575542) sequence is highly conserved among bombesin-like peptides and is considered essential for their biological activity. This C-terminal region often functions as an "address" domain, playing a crucial role in determining the selectivity of the peptide for different receptor types. For example, the C-terminal octapeptide of litorin (B1674895) shares an identical sequence (from Gln5 to Met12) with certain bombesin analogues, indicating its significance in contractile potency.

Importance of C-terminal Sequence Homology

Design and Synthesis of this compound Analogues

The development of this compound analogues involves systematic modifications to its peptide sequence, typically through chemical synthesis techniques such as solid-phase peptide synthesis. This allows for the precise alteration of specific amino acid residues or the introduction of non-natural amino acids to explore their impact on activity.

Modifications to this compound and related bombesin-like peptides are often aimed at improving their potency and selectivity for specific receptors or biological targets. For instance, increasing the number of positive charges on a peptide by amino acid substitution can enhance its membrane binding affinity and cytotoxicity. In the case of bombesin analogues, placing D-amino acids or unnatural amino acids in specific positions, such as D-Phe at position 6, has been shown to increase resistance to proteolysis, thereby potentially enhancing their stability and bioavailability.

SAR studies facilitate the development of both agonists and antagonists. Agonists are designed to mimic the action of the endogenous peptide, activating the receptor and eliciting a biological response. Superagonists are a class of agonists that exhibit efficacy exceeding that of the natural ligand. Conversely, antagonists are developed to bind to the receptor without activating it, thereby blocking the effects of endogenous agonists. For example, specific bombesin analogues have been developed as antagonists by modifying their C-terminal sequence to possess strong receptor binding properties but without receptor activation.

Modifications for Enhanced Potency and Selectivity

Impact of Amino Acid Substitutions on Receptor Affinity and Biological Response

Amino acid substitutions within the peptide sequence of this compound and its analogues can profoundly impact their receptor affinity and subsequent biological response. Even single amino acid changes can lead to significant alterations in pharmacological profiles. For example, a single substitution of threonine for valine in litorin (a bombesin-like peptide) was reported to increase its contractile potency on the rat urinary bladder. Similarly, other substitutions in bombesin analogues have resulted in approximately a 3-fold increase in potency on rat urinary bladder and uterus tissues.

The precise location and nature of the substitution are critical. For instance, modifications aimed at improving receptor binding may involve increasing positive charges or introducing specific residues that enhance interactions with the receptor's binding pocket. The following table illustrates some comparative aspects of this compound and bombesin, highlighting the amino acid differences and their implications within the bombesin-like peptide family.

Table 1: Amino Acid Differences Between this compound and Bombesin

| Peptide | Position 2 | Position 6 |

| Bombesin | Gln (Glutamine) | Asn (Asparagine) |

| This compound | Gly (Glycine) | Thr (Threonine) |

These subtle changes contribute to their distinct, yet related, biological activities within the bombesin-like peptide family.

Table 2: Comparative Potency of Alyteserin Peptides Against Bacteria

| Peptide Family | Target Bacteria | Antimicrobial Potency (MIC) | Hemolytic Activity (LC50) |

| Alyteserin-1 | Gram-negative (E. coli) | 25 µM | >100 µM (weak) |

| Alyteserin-2a | Gram-positive (S. aureus) | 50 µM | 135 µM (low) |

| Alyteserin-1Ma/Mb | Gram-negative (E. coli) | >200 µM (considerably lower) | N/A |

This table demonstrates how variations in amino acid sequences, even within the same family of peptides (alyteserins are related to this compound), can lead to differences in antimicrobial potency and selectivity against various bacterial strains.

Preclinical Investigations and Therapeutic Potential

In Vitro Studies

In vitro studies are fundamental for understanding the cellular and molecular mechanisms of Alytesin, providing crucial insights into its interactions with biological systems at a foundational level.

This compound and its derivatives have been investigated using various cell line models to assess their biological activities, notably their antimicrobial properties and impact on mammalian cells. Alyteserin-1c, a peptide isolated from Alytes obstetricans, has demonstrated selective inhibitory activity against Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 25 µM against Escherichia coli . Conversely, Alyteserin-2a has shown greater potency against Gram-positive bacteria, exhibiting an MIC of 50 µM for Staphylococcus aureus . Alyteserin-2Ma has displayed effectiveness against both Gram-negative and Gram-positive bacteria .

Furthermore, the hemolytic activity of these peptides against human erythrocytes has been evaluated to determine their potential toxicity to red blood cells. Alyteserin-1c, for instance, showed low hemolytic activity, with a Hemolytic Concentration 50% (HC50) value of 220 µM, indicating a favorable safety profile in this regard . These studies utilize standard assays to quantify bacterial growth inhibition and cell lysis, providing quantitative data on the compound's efficacy and selectivity.

Table 1: In Vitro Antimicrobial and Hemolytic Activities of this compound Derivatives

| Peptide Derivative | Target Organism/Cell Type | Assay | Result | Citation |

| Alyteserin-1c | Escherichia coli (Gram-negative) | MIC | 25 µM | |

| Alyteserin-2a | Staphylococcus aureus (Gram-positive) | MIC | 50 µM | |

| Alyteserin-2Ma | Gram-negative & Gram-positive bacteria | MIC | Effective | |

| Alyteserin-1c | Human erythrocytes | HC50 | 220 µM |

This compound is known as a bombesin-like peptide (BLP) and an analog of bombesin (B8815690), a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina) . This structural analogy is critical as bombesin is a well-characterized agonist for a family of G-protein-coupled receptors, specifically the bombesin receptors (BBR1, BBR2, and BBR3), also known as gastrin-releasing peptide receptors (GRPR) .

Given this compound's classification as a BLP, it is expected to interact with these same receptors, thereby influencing the associated signaling pathways in cell cultures. GRPR (BBR2 receptor) is notably overexpressed in various human cancers, including those of the breast, prostate, lung, central nervous system (gliomas & meningiomas), ovarian, pancreatic, and neuroblastomas . Activation of these receptors can lead to downstream signaling events that promote cell growth and proliferation . The binding of a ligand to a cell-surface receptor typically induces a conformational change in the receptor's intracellular domain, initiating a cascade of intracellular signaling molecules that ultimately alter cell behavior . Therefore, this compound's interaction with GRPR in cell cultures could potentially modulate these pathways, making it a subject of interest for therapeutic intervention in GRPR-expressing cancers.

Cell Line Models and Assays

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic pharmacological effects of this compound and its potential therapeutic applications in a complex biological environment.

This compound, along with other bombesin-like peptides, originates from the skin secretions of amphibians such as the midwife toad (Alytes obstetricans and Alytes maurus) . Preclinical studies involving bombesin-like peptides have explored their pharmacological actions in various mammalian systems, including rats and mice, particularly in neuro-pharmacological research . Studies have also involved chicks in the assessment of BLP effects . While specific detailed pharmacological effects of this compound itself in dogs, rats, or chicks are not extensively detailed in the provided search results, the broader context of bombesin-like peptides suggests a range of potential physiological impacts. These include the ability to stimulate or suppress gastrointestinal secretion, act directly on extravascular smooth muscles, and induce antidiuretic effects. In the central nervous system, BLPs are known to modify thermoregulation, satiety, and dipsogenia . The co-secretion of this compound and bombesin in amphibian venom further underscores their analogous nature and potential for similar biological activities in vivo . Animal models are crucial for assessing drug efficacy, safety, and toxicological profiles before human trials .

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised animals (most commonly mice, such as Nude and NOD/SCID strains), are widely used in cancer research to mimic human tumor biology in vivo and evaluate novel therapeutic compounds . While direct studies specifically detailing this compound's application in xenograft models for cancer treatment are not explicitly provided, its close analogy to bombesin is highly relevant.

Bombesin analogs have been extensively investigated in xenograft models, primarily for cancer imaging and diagnosis, due to their high affinity for gastrin-releasing peptide receptors (GRPR), which are overexpressed in various human cancers . For instance, radiolabeled bombesin analogs like 68Ga-RM26 and 68Ga-NeoBOMB1 have been successfully employed in PET/CT imaging of prostate cancer and breast cancer xenografts . The improved performance of GRPR antagonists over agonists in detecting primary tumors, lymph nodes, and bone metastases in prostate cancer patients further highlights the utility of bombesin-like peptides in this context . Given this compound's structural and functional similarities to bombesin, its potential as a targeting agent in xenograft models for both diagnostic imaging and potentially therapeutic applications against GRPR-expressing tumors is strongly implied.

Assessment of Pharmacological Effects in Mammalian Systems (e.g., Dogs, Rats, Chicks)

This compound in Targeted Drug Delivery and Imaging

This compound's close structural and functional relationship with bombesin positions it as a promising candidate for targeted drug delivery and imaging applications, particularly in oncology. Bombesin analogs are well-established for their ability to bind with high affinity to gastrin-releasing peptide receptors (GRPR), which are frequently overexpressed on the surface of various cancer cells, including those found in prostate, breast, and lung cancers .

This selective binding property makes this compound, or its derivatives, ideal for acting as a "targeting element" to deliver therapeutic payloads or imaging agents directly to tumor sites, minimizing off-target effects . The concept involves conjugating this compound to nanoparticles or radiolabeling it, allowing for the precise localization and visualization of GRPR-positive tumors. For example, radiolabeled bombesin analogs have been successfully used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging for the diagnosis and staging of GRPR-expressing malignancies .

The "nanotechnologic medical applications" of this compound and bombesin have been noted, suggesting their potential integration with advanced delivery systems like magnetic nanoparticles for cellular-specific targeting and multi-modal imaging . Such approaches enable real-time monitoring of drug distribution in vivo and enhance the therapeutic index by concentrating the drug at the disease site . The development of such targeted systems aims to improve diagnostic accuracy and therapeutic efficacy for various cancers.

Radioconjugates for Tumor Localization and Diagnosis

Radioconjugates utilizing bombesin analogs, including those structurally similar to this compound, have emerged as promising agents for molecular imaging, enabling the precise localization and diagnosis of tumors. These agents capitalize on the widespread overexpression of GRPR in numerous cancers, such as prostate, breast, small cell lung, ovarian, endometrial, and gastrointestinal stromal tumors, to facilitate the selective delivery of radionuclides to cancerous cells .

The fundamental mechanism involves conjugating a bombesin-like peptide to a radionuclide, which then specifically binds to GRPR-expressing tumor cells and undergoes internalization through receptor-mediated endocytosis . This internalization is a critical step for effective diagnostic imaging and, in some instances, for delivering a localized therapeutic dose of radiation. A diverse array of radionuclides has been investigated for this application, encompassing diagnostic isotopes like Technetium-99m (99mTc), Gallium-68 (68Ga), Fluorine-18 (18F), and Copper-64 (64Cu), as well as therapeutic isotopes such as Lutetium-177 (177Lu) and Yttrium-90 (90Y) .

Research findings support the utility of radiolabeled bombesin analogs in detecting various malignancies. For example, 99mTc-BN, a modified [Leu13] BBN(1–14), has been successfully employed in clinical studies for the detection of prostate cancer and associated positive pelvic lymph nodes via SPECT imaging . Comparative studies between radiolabeled bombesin agonists and antagonists have indicated that antagonists may offer superior tumor targeting capabilities. This superiority is attributed to their higher accumulation within tumor lesions and more rapid clearance from background tissues, which could potentially lead to reduced systemic toxicity . A notable example is 99mTc-labeled Demobesin 1, a bombesin receptor antagonist, which demonstrated significantly higher tumor uptake in PC3 tumors and improved tumor-to-kidney ratios compared to agonists . This evidence suggests a potential shift in the paradigm of peptide-based radiopharmaceuticals towards antagonist designs for enhanced diagnostic accuracy and therapeutic safety .

The following table summarizes some of the key radionuclides used in radioconjugates targeting bombesin receptors:

| Radionuclide | Primary Use | Examples of Applications |

| Technetium-99m (99mTc) | Diagnostic Imaging | SPECT imaging for tumor detection (e.g., prostate cancer) |

| Gallium-68 (68Ga) | Diagnostic Imaging | PET imaging for various malignancies |

| Fluorine-18 (18F) | Diagnostic Imaging | PET imaging for breast cancer |

| Copper-64 (64Cu) | Diagnostic Imaging | PET imaging for various malignancies |

| Lutetium-177 (177Lu) | Therapeutic Radiotherapy | Treatment of GRPR-expressing tumors |

| Yttrium-90 (90Y) | Therapeutic Radiotherapy | Treatment of high-grade glioma |

Peptide-Drug Conjugates (PDCs) for Anticancer Therapies

Peptide-drug conjugates (PDCs) represent an advanced targeted therapeutic strategy that integrates the high specificity of peptides with the potent cytotoxic effects of small-molecule drugs . In this context, this compound, or its bombesin analogs, can function as a "homing peptide" to selectively deliver anticancer agents to tumor cells that overexpress GRPR . The mechanism of action involves the peptide binding to its specific receptor on the cancer cell surface, leading to the internalization of the entire PDC. Once inside the cell, the cytotoxic drug is released, thereby concentrating its therapeutic action at the tumor site and minimizing systemic toxicity to healthy tissues .

Challenges and Future Directions in Drug Development

Despite the encouraging preclinical findings for this compound and its bombesin analogs, several significant challenges must be addressed to facilitate their successful translation into clinical drug development . These challenges primarily focus on optimizing their pharmacological properties to ensure effective, safe, and economically viable therapeutic agents.

Production Costs and Proteolytic Stability

A notable challenge in the development of peptide-based therapeutics, including this compound, is the substantial production cost associated with their chemical synthesis . While chemical synthesis offers advantages such as high purity and the flexibility to incorporate modifications for improved stability, it can be prohibitively expensive, particularly for longer peptides or those containing specific amino acid sequences .

Selectivity and Toxicity Profile

Achieving high selectivity for tumor cells while minimizing off-target binding and toxicity to healthy tissues remains a critical hurdle for this compound-based therapies . Although GRPR is significantly overexpressed in many tumor types, its presence, even at lower levels, in certain healthy tissues (e.g., pancreas, brain, gastrointestinal tract) can lead to undesirable side effects .

While detailed safety and adverse effect profiles are outside the scope of this article, the inherent toxicity profile of these agents is a crucial consideration in drug development. For instance, some bombesin agonists have been reported to stimulate tumor growth and angiogenesis, raising concerns for their therapeutic application . This has prompted a strategic shift in research towards bombesin receptor antagonists, which may mitigate such proliferative side effects and offer a more favorable toxicity profile by not stimulating receptor internalization, thereby potentially reducing exposure to healthy cells . The ongoing development of analogs with enhanced selectivity and reduced off-target interactions is paramount for improving the therapeutic index of this compound-based drugs.

Combination Therapies and Adjuvant Use

Preclinical data, for example, suggest that bombesin-like PDCs can demonstrate synergy with standard-of-care treatments like doxorubicin (B1662922) and anti-PD-L1 therapy, further enhancing tumor suppression . As an adjuvant, this compound could be administered following primary treatments like surgery or radiotherapy to eradicate residual cancer cells, prevent disease recurrence, and improve long-term patient outcomes . This approach aims to leverage this compound's tumor-targeting capabilities to deliver therapeutic agents to micrometastases or isolated tumor cells that may persist after initial treatment, thereby significantly reducing the risk of relapse . Future research will focus on identifying optimal combinations and treatment schedules to maximize therapeutic benefit while effectively managing any potential toxicities.

Comparative Studies and Evolutionary Biology of Alytesin

Alytesin within Amphibian Biodiversity

Amphibian skin is a rich source of diverse bioactive molecules, including neuropeptides and antimicrobial peptides (AMPs), which serve crucial roles in defense against predators and pathogens . This compound is a key component within this complex arsenal.

Distribution in Alytes Species and Other Anuran Families

This compound has been specifically identified in the skin secretions of midwife toads, notably Alytes maurus and Alytes obstetricans . The genus Alytes comprises five recognized species: Alytes cisternasii, Alytes dickhilleni, Alytes maurus, Alytes muletensis, and Alytes obstetricans, distributed across Continental Europe and Northwestern Africa .

This compound belongs to the bombesin (B8815690) family of bombesin-like peptides (BLPs), a group of structurally homologous peptides found across various amphibian and mammalian species. Beyond the Alytes genus, BLPs are widely distributed among other anuran families. For instance, the ranatensin (B1678805) family includes peptides like ranatensin, found in species such as Rana catesbeiana, Rana pipiens, and Lithobates pipiens . Another distinct family, the phyllolitorins, is exemplified by peptides like phyllolitorin (B10795356) from Phyllomedusa sauvagii. A notable characteristic observed across various frog species is the co-occurrence of BLPs with antimicrobial peptides (AMPs) in their skin secretions .

Comparative Analysis of Skin Secretion Components Across Amphibians

Amphibian skin secretions are complex mixtures, with neuropeptides like this compound generally exhibiting a more evolutionarily conserved nature compared to the highly variable antimicrobial peptides (AMPs). For example, alyteserins (alyteserin-1 and -2 families), which are AMPs co-secreted with this compound from Alytes maurus and Alytes obstetricans, display significant structural variation and their distribution is often taxonomically restricted .

Detailed comparative analysis of the biosynthetic precursor of this compound has revealed notable sequence identities with other BLPs from diverse anuran species. The prepro-alytesin from Alytes maurus shares 71% sequence identity at the amino acid level with prepro-bombesin from Bombina orientalis, 64% with Bombina variegata, and 53% with prepro-bombesin from Lithobates catesbeianus . Furthermore, precursors encoding neuromedin-B from Silurana tropicalis and Xenopus laevis, and ranatensin from Lithobates pipiens, show approximately 49–51% sequence identity to prepro-alytesin from A. maurus .

Table 1: Amino Acid Sequence Identity of Prepro-Alytesin from Alytes maurus with Other Bombesin-like Peptide Precursors

| Bombesin-like Peptide Precursor | Species Origin | Amino Acid Sequence Identity (%) to A. maurus Prepro-Alytesin |

| Prepro-bombesin | Bombina orientalis | 71 |

| Prepro-bombesin | Bombina variegata | 64 |

| Prepro-bombesin | Lithobates catesbeianus | 53 |

| Prepro-neuromedin B | Silurana tropicalis | 49–51 |

| Prepro-neuromedin B | Xenopus laevis | 49–51 |

| Prepro-ranatensin | Lithobates pipiens | 49–51 |

Evolutionary Trajectories of Bombesin-like Peptides and Receptors

The evolutionary history of bombesin-like peptides and their receptors is complex, involving both shared ancestry and convergent evolution, particularly within amphibians.

Phylogenetic Relationships and Sequence Divergence

Bombesin-like peptides, including this compound, bombesin, ranatensins, and phyllolitorins, found in amphibians, share structural homology with mammalian gastrin-releasing peptide (GRP) and neuromedin B (NMB). Phylogenetic analyses indicate that BLPs have diverged into two principal families from a common vertebrate ancestor: the GRP family and the NMB/bombesin family. While the GRP system demonstrates broad conservation across vertebrates, the NMB/bombesin system has undergone significant diversification, especially within frog species.

Despite this diversification, the C-terminal regions of GRP, NMB, and bombesin peptides maintain a high degree of similarity, sharing four common amino acid residues: Tryptophan (W), Alanine (A), Glycine (B1666218) (G), and Methionine (M) . In contrast, the signal peptide regions and carboxyl-terminal extension peptide regions exhibit considerable divergence among GRP, NMB, and bombesin, and also between different animal species.

Convergent Evolution of AMP Genes

Gene duplication followed by functional diversification, such as subfunctionalization, has played a significant role in shaping these defensive peptide arsenals . The structural architecture and amino acid sequence similarities between the alyteserin genes isolated from Alytes maurus and those from Bombina species provide independent molecular evidence for a close evolutionary relationship between these genera, further supporting the concept of convergent evolution within the anuran AMP system.

The differing evolutionary patterns between neuropeptides like this compound and AMPs are noteworthy. This compound, being a neuropeptide, is more evolutionarily conserved, whereas AMPs exhibit greater variability and a more sporadic taxonomic distribution. This suggests a hypothesis that the AMP system might have been secondarily co-opted to serve a function in the innate immune system, potentially having originally evolved for defense against macropredators.

This compound as a Model for Studying Amphibian-Specific Physiological Adaptations

This compound serves as an important model for elucidating amphibian-specific physiological adaptations, particularly concerning their unique defensive strategies and the evolution of bioactive peptides. Anurans, with their remarkable diversity in AMPs, are considered excellent model systems for studying the evolution of such gene families .

The co-secretion of neuropeptides, such as this compound, alongside antimicrobial peptides in amphibian skin provides a valuable system for investigating the interplay and co-evolution of distinct classes of defensive peptides . The relatively conserved nature of this compound, in contrast to the high variability of co-secreted AMPs, offers a stable reference point for understanding the different evolutionary pressures acting on various peptide families within the same complex secretion mixture.

Furthermore, research into this compound and related bombesin-like peptides contributes to a broader understanding of their physiological roles in amphibians. These roles include effects on smooth muscle contraction, regulation of exocrine and endocrine secretions, and their potential involvement in antipredator defense . The observed diversification of the NMB/bombesin system, particularly in frogs, compared to the more conserved GRP system in other vertebrates, underscores the significance of studying amphibian-specific adaptations through compounds like this compound.

Research Methodologies and Techniques in Alytesin Studies

Isolation and Purification Techniques

The initial steps in studying Alytesin involve its separation from complex biological mixtures and subsequent purification to achieve a high degree of purity for further analysis.

Chromatography (e.g., HPLC) and Gel Filtration

Chromatographic techniques are fundamental for the isolation and purification of peptides like this compound. Reverse-phase High-Performance Liquid Chromatography (HPLC) has been specifically employed in studies involving this compound and related peptides for their purification. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, often exploiting differences in polarity.

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is another widely used technique for protein and peptide purification. This method separates molecules based on their hydrodynamic size as they pass through a porous resin. Smaller molecules enter the pores of the resin, taking a longer, more circuitous path, while larger molecules are excluded from the pores and elute more quickly. Gel filtration can also be used to estimate the molecular weight of purified substances.

Structural Elucidation and Characterization

Once isolated and purified, the precise chemical structure of this compound must be determined, which is achieved through advanced analytical techniques.

Mass Spectrometry (MALDI-TOF MS, MS/MS Fragmentation)

Mass spectrometry (MS) is a pivotal tool for the structural elucidation of peptides, offering high sensitivity and the ability to precisely determine molecular weights. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is utilized for direct mass spectrometric profiling and for confirming the identity of this compound. This technique allows for the determination of the molecular weight by measuring the mass-to-charge ratio (m/z) of ionized molecules. The observed m/z ratio of 1533 for this compound has been reported to match its calculated mass, confirming its identity.

Tandem mass spectrometry (MS/MS), including techniques like MALDI LIFT TOF/TOF, is essential for obtaining detailed structural information, particularly for elucidating the primary amino acid sequence of peptides. In MS/MS, precursor ions are selected and then fragmented in a collision cell, generating characteristic fragment ions. The analysis of these fragmentation patterns allows for the reconstruction of the peptide's sequence.

Edman Degradation and Ladder Sequencing

Edman degradation is a classical and highly precise chemical method used for N-terminal amino acid sequencing of proteins and peptides. In studies involving this compound and related peptides, Edman sequencing has been employed to establish their identities. This technique involves the sequential removal of one amino acid at a time from the N-terminus of the peptide chain. Each released amino acid derivative, typically a phenylthiohydantoin (PTH)-amino acid, is then identified, often by chromatography (e.g., HPLC).

Ladder sequencing is a variation that can be coupled with mass spectrometry for a more rapid readout. This approach involves a controlled chemical degradation of the peptide, generating a series of truncated peptides that differ by one amino acid. The resulting "sequencing ladder" can then be analyzed by mass spectrometry, where the mass differences between adjacent peaks correspond to the masses of individual amino acid residues, thereby revealing the sequence.

Molecular Biology Techniques

Molecular biology techniques are instrumental in understanding the genetic basis and biosynthesis of peptides like this compound.

cDNA Library Construction and Molecular Cloning

To investigate the genetic information encoding this compound, molecular cloning strategies involving cDNA library construction are employed. A cDNA library is a collection of cloned complementary DNA (cDNA) fragments, which are synthesized from messenger RNA (mRNA) templates using reverse transcriptase. This process is crucial because mRNA contains only the expressed genes (exons), lacking introns, which allows for direct expression in bacterial systems.

For this compound, a cDNA library constructed from the relevant biological source (e.g., skin secretion of the Midwife toad, Alytes maurus) has been used for the molecular cloning of its precursor. This typically involves isolating mRNA, synthesizing the first and second strands of cDNA, and then inserting these cDNA fragments into appropriate cloning vectors. Specific primers, such as degenerate sense primers and specific antisense primers, are utilized in a two-step procedure for the molecular cloning of the this compound precursor. The successful cloning of the cDNA encoding the biosynthetic precursor of this compound has allowed for comparative analysis of its open-reading frame with other bombesin-like peptides (BLPs), revealing significant sequence identity with prepro-bombesin from other anuran species. This provides crucial insights into the evolutionary relationships and biosynthesis of these peptides.

Gene Expression Analysis (e.g., Transcriptome Data)

Gene expression analysis is a fundamental approach to understanding the biological context and synthesis of peptides like this compound. This technique involves examining the transcriptional gene expression of the genome's coding region, enabling the quantification of messenger RNA (mRNA), identification of known and novel isoforms, detection of gene fusions, and measurement of allele-specific expression.

Advanced technologies such as next-generation sequencing (NGS), particularly RNA sequencing (RNA-Seq), have revolutionized the scale, speed, and accuracy of profiling gene expression levels. Other common methods include gene expression microarrays and quantitative reverse transcription polymerase chain reaction (qRT-PCR). In the context of amphibian peptides, transcriptome analysis has been utilized to investigate peptides in anuran skin, including species related to this compound's origin, such as Alytes obstetricans and Alytes maurus. This has facilitated phylogenetic analyses and the comprehensive mapping of peptide gene repertoires. For instance, a cDNA sequence encoding prepro-alytesin (JQ728674) has been identified, providing insights into its biosynthetic precursor.

Pharmacological and Biological Activity Assays

Pharmacological and biological activity assays are essential for characterizing the functional effects of this compound. These assays measure the biological function or activity of the compound, such as its ability to catalyze specific reactions, interact with receptors, or induce physiological responses. Such assays are extensively applied in biomedical research and drug development.

In vitro functional assays are conducted in a controlled laboratory environment, often using cell cultures or isolated tissues, to assess specific biological responses to this compound. One notable biological activity of synthetic this compound is its ability to stimulate pancreatic juice secretion. Given that amylase is a key enzyme found in pancreatic juice, this suggests that this compound can influence amylase secretion.

While direct data for this compound's impact on amylase secretion assays were not explicitly detailed, related amphibian peptides, known as alyteserins (alyteserin-1Ma, -1Mb, -2Ma, and -2Mb), co-secreted with this compound from Alytes maurus venom, have been subjected to antimicrobial activity assays. These assays, including agar (B569324) diffusion tests and liquid microtiter dilution assays, demonstrate the utility of in vitro functional assessments for amphibian peptides. For example, minimum inhibitory concentrations (MICs) were determined for synthetic alyteserins against various microorganisms, as shown in the table below.

Table 1: Minimum Inhibitory Concentrations (MICs) of Synthetic Alyteserins against Model Microorganisms

| Peptide | Escherichia coli (MIC, µM) | Staphylococcus aureus (MIC, µM) | Candida albicans (MIC, µM) |

| Alyteserin-1Ma | >200 | >200 | >200 |

| Alyteserin-1Mb | >200 | >200 | >200 |

| Alyteserin-2Ma | 40-80 | 10-20 | 80-160 |

| Alyteserin-2Mb | >200 | 10-20 | >200 |

| Data adapted from reference . Note: this compound itself is not an antimicrobial peptide, but these related peptides illustrate the types of in vitro functional assays performed on co-secreted compounds. |

Cellular assays, broadly, measure the response of living cells to an analyte, encompassing aspects such as cell proliferation, differentiation, apoptosis, or the production of specific metabolites.

Receptor binding assays are crucial for investigating the interaction between this compound (as a ligand) and its target receptors. These assays quantify the binding affinity and kinetics of ligands to target proteins or receptors. As an analogue of bombesin (B8815690), this compound is expected to interact with bombesin receptors or related G protein-coupled receptors.

Radioligand binding assays are a highly sensitive method utilizing radiolabeled ligands to measure binding to native or recombinant receptors. These assays can determine key binding parameters such as the equilibrium dissociation constant (Kd), which indicates the affinity of a ligand for a receptor, and the maximum binding capacity (Bmax), representing the total number of available binding sites. Competitive binding assays are frequently employed, where a radiolabeled known ligand competes with varying concentrations of the test compound (this compound) for binding to the receptor. While not explicitly detailed for this compound, autoradiography is a complementary technique often used in conjunction with radioligand binding to visualize the distribution of receptors in tissues.

In vivo physiological monitoring involves observing and measuring the effects of this compound within living organisms. Studies have shown that synthetic this compound can potently decrease body temperature. This observed effect highlights the importance of physiological monitoring in assessing the systemic impact of the compound.

In preclinical research, particularly with small animal models, comprehensive physiological monitoring is critical for obtaining reliable data and ensuring animal welfare. Common parameters monitored include body temperature, heart rate, blood pressure, blood oxygen saturation, and end-tidal CO2 (ETCO2). Specialized equipment designed for small animals allows for accurate and continuous assessment of these vital signs, which can be significantly altered by experimental interventions or anesthesia. Electrocardiogram (ECG) monitoring has also been utilized in studies involving bombesin, a peptide structurally and functionally similar to this compound, to assess cardiovascular responses.

Receptor Binding Assays (e.g., Radioligand Binding, Autoradiography)

Peptide Synthesis Methodologies

Peptide synthesis is the laboratory process of chemically linking amino acids in a specific sequence to create peptides. This controlled synthesis is vital for producing this compound for research purposes, allowing for the design and creation of peptides with specific properties. this compound, being a tetradecapeptide, can be obtained through chemical synthesis. The two primary methods for peptide synthesis are solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most widely adopted method for synthesizing peptides. This technique involves anchoring the first amino acid of the growing peptide chain to an insoluble polymer support, typically resin beads, at its C-terminus. Subsequent amino acids are then sequentially added in the desired order.

The SPPS process is iterative, consisting of cycles that include:

Cleavage of the Nα-protecting group: A temporary protecting group on the α-amino group of the last added amino acid is removed.

Washing steps: Excess reagents and soluble by-products are removed by simple filtration, a key advantage of SPPS over solution-phase methods.

Coupling of a protected amino acid: The next protected amino acid in the sequence is coupled to the deprotected amino group of the growing peptide chain.

Further washing steps: To ensure complete removal of excess reactants and by-products.

SPPS allows for the production of high-purity peptides and can be automated, making it suitable for synthesizing complex and longer peptides. Two common protecting group schemes are employed: Boc/benzyl and Fmoc/tert-butyl. Fmoc/tBu SPPS, which uses a base-labile Fmoc N-terminal protection, is widely used, with side chain protection and resin linkage typically being acid-labile. this compound has been successfully synthesized using this methodology.

Advanced Research Methodologies

Data-Driven and AI-enhanced methods for analysis

The advent of data-driven and Artificial Intelligence (AI)-enhanced methodologies has significantly transformed the landscape of peptide research, offering powerful tools for the analysis, prediction, and design of bioactive compounds like this compound. These advanced computational approaches enable researchers to extract complex patterns from large datasets, predict molecular properties, and accelerate the understanding of structure-activity relationships, often surpassing the limitations of traditional experimental methods in terms of speed and scale.

Application in Peptide Research: Data-driven methods, including various machine learning (ML) algorithms, are extensively employed in quantitative structure-activity relationship (QSAR) modeling, which aims to establish mathematical relationships between a chemical compound's structural properties and its biological activity . For peptides like this compound, this involves correlating specific amino acid sequences, physicochemical properties (such as hydrophobicity, charge, and molecular weight), and predicted three-dimensional structures with observed biological effects . By leveraging large datasets of known peptides and their activities, AI models can learn to predict the activity of novel or modified this compound variants without the need for extensive wet-lab experimentation .

Peptide Property Prediction: Machine learning models can predict various physicochemical properties of peptides, including their isoelectric point (pI), charge-pH map, hydrophobicity, and mass, based solely on their amino acid sequence . This is crucial for understanding this compound's behavior in different biological environments and its potential interactions. Furthermore, AI can predict peptide behavior in mass spectrometry experiments, aiding in identification and quantification .

Structure-Activity Relationship (SAR) and QSAR Modeling: AI algorithms, such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), Random Forests, and Deep Learning models, are utilized to build QSAR models for peptides . These models can identify key structural features of this compound that are responsible for its biological activity (e.g., antimicrobial, immunomodulatory, or receptor-binding properties, as this compound is a bombesin-like peptide ). This allows for the rational design of analogs with enhanced potency or specificity.

De Novo Peptide Design: Generative AI models can design entirely new peptide sequences with desired properties, learning from existing data to create novel candidates that optimize for specific characteristics like activity or reduced toxicity . While specific applications to this compound's de novo design are not widely detailed in current literature, the principles applied to other antimicrobial peptides (AMPs) or therapeutic peptides could be directly transferable . This involves generating sequences compatible with a given 3D backbone or optimizing properties with high accuracy .

Bioinformatics Analysis: Basic bioinformatics tools, often incorporating data-driven algorithms, have been used for sequence alignment, homology searches (e.g., BLAST), and phylogenetic analysis of this compound precursors and related peptides to understand their evolutionary relationships and identify conserved regions .

Detailed Research Findings (Illustrative Example): While specific detailed research findings directly applying advanced AI/ML to this compound beyond sequence analysis are not extensively documented in the provided search results, the methodology is well-established for similar peptides. For instance, computational studies have been used to model the 3D structure and ligand docking for bombesin receptors, which are analogous to this compound's targets .

Data Collection: A dataset of this compound analogs with known binding affinities to a specific receptor (e.g., bombesin receptor subtypes) and their calculated molecular descriptors.

Feature Engineering: Calculation of various physicochemical and structural descriptors for each peptide, such as molecular weight, charge, hydrophobicity, number of hydrogen bond donors/acceptors, and topological indices.

Model Training: Training of an AI model (e.g., a Random Forest Regressor or a Deep Neural Network) on this dataset to learn the relationship between descriptors and binding affinity.

Prediction and Validation: Using the trained model to predict the binding affinity of new, untested this compound analogs and validating the model's performance using metrics like R-squared (R²) and Mean Absolute Error (MAE).

Illustrative Data Table: Predicted Receptor Binding Affinity of this compound Analogs via QSAR Model

| Analog ID | Sequence (1-letter code) | Molecular Weight (Da) | Hydrophobicity Index | Predicted pIC₅₀ (µM) | Experimental pIC₅₀ (µM) | Model Confidence Score |

| This compound | pQGRLGTQWAVGHLM | 1533.7 | -0.15 | 7.8 | 7.7 | 0.95 |

| Analog A | pQGRLGTQWAVGHLI | 1547.7 | -0.10 | 7.5 | N/A | 0.92 |

| Analog B | pQGRLGTQWAVGHLA | 1505.7 | -0.20 | 8.1 | N/A | 0.96 |

| Analog C | pQGRLGTQWAVGHFD | 1581.7 | -0.35 | 6.9 | N/A | 0.88 |

| Analog D | pQGRLGTQWAVGHLV | 1533.7 | 0.05 | 7.2 | N/A | 0.90 |

Note: pIC₅₀ is the negative logarithm of the IC₅₀ (inhibitory concentration 50%), a measure of a compound's potency. Higher pIC₅₀ values indicate greater potency. N/A indicates that experimental data for these hypothetical analogs are not available, and their values are purely model predictions. The "Model Confidence Score" is an illustrative metric indicating the model's certainty in its prediction.

Research Findings from Illustrative Data: Based on such hypothetical data, a QSAR model might reveal that:

Substitutions of specific amino acids (e.g., Leucine (B10760876) to Isoleucine in Analog A) can subtly alter predicted binding affinity.

The model could identify a range of predicted potencies, guiding further experimental synthesis and validation of the most promising analogs.

Q & A

What is the structural basis of Alytesin's bioactivity compared to bombesin?

This compound is a 14-amino acid peptide isolated from the skin of Bombina bombina, differing from bombesin at residues 2 (Ala vs. Gly) and 6 (Val vs. Leu). These substitutions influence receptor binding affinity and functional selectivity. Methodologically, structural analysis involves:

- Solid-phase peptide synthesis using mixed anhydride or azoimide methods to ensure fidelity .

- Circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical regions critical for receptor interaction).

- Receptor binding assays (e.g., GRP-R and NMB-R subtypes) to quantify affinity shifts caused by residue variations .

How can researchers optimize the synthesis of this compound fragments for functional studies?

Fragment synthesis (e.g., (6-14)-peptide) requires:

- Stepwise Fmoc/t-Bu SPPS with orthogonal protecting groups for selective deprotection.

- HPLC purification (C18 columns, 0.1% TFA/ACN gradient) to isolate fragments >95% purity .

- Mass spectrometry (MS) and NMR for identity confirmation. Note that fragments may exhibit reduced bioactivity (e.g., shorter pancreatic secretion duration in dogs) due to truncated receptor-binding domains .

What experimental models are suitable for studying this compound’s thermoregulatory effects?

- In vivo rabbit models : Measure core temperature changes post-IV administration (dose range: 0.1–1.0 mg/kg). Control for circadian rhythms and ambient temperature .

- Ex vivo tissue assays : Isolate hypothalamic slices to monitor cAMP/PKA signaling, a pathway linked to thermoregulation.

- Knockout rodent models : GRP-R-deficient mice to isolate this compound-specific mechanisms vs. bombesin .

How should contradictions in this compound’s dose-response data be addressed?

Discrepancies (e.g., variable pancreatic secretion potency in dogs) may arise from:

- Pharmacokinetic factors : Use LC-MS/MS to quantify plasma half-life and tissue distribution.

- Receptor desensitization : Perform time-course assays with repeated dosing.

- Statistical rigor : Apply mixed-effects models to account for inter-subject variability .

What methodologies validate this compound’s purity and stability in long-term studies?

- Stability testing : Incubate peptides in buffer (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 7, 14 days.

- Forced degradation studies : Expose to heat, light, and oxidative stress (H2O2) to identify labile residues .

- Elemental analysis and amino acid composition assays for batch consistency .

How can computational modeling enhance understanding of this compound-receptor interactions?

- Molecular dynamics (MD) simulations : Simulate peptide-receptor docking using GPCR templates (e.g., PDB: 6D26).

- Free energy calculations : Compare binding ΔG of this compound vs. bombesin to pinpoint critical residues (e.g., Val<sup>6</sup> vs. Leu<sup>6</sup>) .

- QSAR models : Corrogate structural features (e.g., hydrophobicity, charge) with bioactivity data .

What are best practices for comparative studies between this compound and bombesin?

- Dose-matched in vivo assays : Use dogs to compare pancreatic secretion duration (e.g., bombesin: 2 hrs; this compound: 1 hr at 0.5 mg/kg IV) .

- Receptor selectivity profiling : Radioligand competition assays (e.g., <sup>125</sup>I-labeled bombesin) across receptor subtypes.

- Transcriptomic analysis : RNA-seq of pancreatic tissue to identify divergent signaling pathways (e.g., NF-κB vs. MAPK) .

How should researchers design studies to resolve this compound’s dual thermoregulatory and secretory roles?

- Conditional knockout models : Tissue-specific GRP-R deletion in pancreatic vs. hypothalamic cells.

- Cross-over experimental design : Administer this compound and bombesin in alternating sequences to control for carryover effects.

- Multivariate analysis : Use PCA to separate thermoregulatory and secretory variables in datasets .

What analytical frameworks address variability in this compound’s reported bioactivity?

- Meta-analysis : Aggregate data from peer-reviewed studies (n ≥ 5) to calculate effect sizes and heterogeneity (I<sup>2</sup> statistic).

- Sensitivity analysis : Exclude outliers (e.g., Grubbs’ test) and re-efficacy thresholds.

- Machine learning : Train classifiers to predict bioactivity based on synthesis protocols or animal strains .

How to ensure reproducibility in this compound research manuscripts?

- Detailed methods : Include synthesis protocols (resin type, coupling reagents), HPLC gradients, and in vivo conditions (e.g., fasting state of animals) .

- Data deposition : Share raw spectra, animal trial datasets, and code in repositories like Zenodo or Figshare.